molecular formula C8H8Cl2N4 B2591197 (7-Chloroquinazolin-4-yl)hydrazine;hydrochloride CAS No. 2287299-36-7

(7-Chloroquinazolin-4-yl)hydrazine;hydrochloride

Cat. No.: B2591197
CAS No.: 2287299-36-7
M. Wt: 231.08
InChI Key: HJJFLLHZPJZIBY-UHFFFAOYSA-N
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Description

(7-Chloroquinazolin-4-yl)hydrazine;hydrochloride is a versatile chemical compound used in various scientific research fields. . The compound consists of a quinazoline ring substituted with a chlorine atom at the 7th position and a hydrazine group at the 4th position, forming a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Chloroquinazolin-4-yl)hydrazine;hydrochloride typically involves the reaction of 7-chloroquinazoline with hydrazine hydrate under reflux conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is isolated as a hydrochloride salt by treating the reaction mixture with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is purified through crystallization or recrystallization techniques to obtain high purity .

Chemical Reactions Analysis

Types of Reactions

(7-Chloroquinazolin-4-yl)hydrazine;hydrochloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom at the 7th position can be replaced by other nucleophiles.

    Condensation reactions: The hydrazine group can react with aldehydes or ketones to form hydrazones or Schiff bases.

    Cyclization reactions: The compound can undergo cyclization to form quinazoline derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in anhydrous conditions.

    Condensation reactions: Aldehydes or ketones in the presence of an acid catalyst.

    Cyclization reactions: Heating with appropriate reagents like acetic anhydride or phosphorus oxychloride.

Major Products Formed

    Nucleophilic substitution: Substituted quinazoline derivatives.

    Condensation reactions: Hydrazones or Schiff bases.

    Cyclization reactions: Various quinazoline derivatives with potential biological activities.

Scientific Research Applications

(7-Chloroquinazolin-4-yl)hydrazine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-4-aminoquinoline: Known for its antimalarial properties.

    7-Chloroquinazolin-4-yl)hydrazine: Similar structure but without the hydrochloride salt.

    7-Chloro-4-hydroxyquinazoline: Another quinazoline derivative with different functional groups.

Uniqueness

(7-Chloroquinazolin-4-yl)hydrazine;hydrochloride is unique due to its combination of a chlorine-substituted quinazoline ring and a hydrazine group, which imparts high reactivity and versatility in chemical reactions. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry .

Properties

IUPAC Name

(7-chloroquinazolin-4-yl)hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4.ClH/c9-5-1-2-6-7(3-5)11-4-12-8(6)13-10;/h1-4H,10H2,(H,11,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJFLLHZPJZIBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=CN=C2NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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